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molecular formula C9H12N2 B8758543 (Z)-N,N'-dimethylbenzenecarboximidamide CAS No. 29019-38-3

(Z)-N,N'-dimethylbenzenecarboximidamide

Cat. No. B8758543
M. Wt: 148.20 g/mol
InChI Key: LNWZWTFWTFMNQD-UHFFFAOYSA-N
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Patent
US05387718

Procedure details

10 mol of 2-nitrophenol was charged into a stirred, heated reactor, along with 800 ml of nonane and 5% N,N'-dimethylbenzoamidine, and the mixture was heated to 150° C. Then 12 mol of dimethyl carbonate was added portionwise over 5 hr. The methanol produced by the reaction was removed by distillation over a distillation column. After completion of the reaction, the reaction mixture was refined by distillation. 2-Nitroanisole was obtained in the amount of about 9 mol, corresponding to a yield of c. 90%, based on the starting amount of 2-nitrophenol.
Quantity
10 mol
Type
reactant
Reaction Step One
Quantity
800 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[OH:10])([O-:3])=[O:2].[CH3:11]CCCCCCCC.CNC(=NC)C1C=CC=CC=1.C(=O)(OC)OC>CO>[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[O:10][CH3:11])([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
CCCCCCCCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC(C1=CC=CC=C1)=NC
Step Three
Name
Quantity
12 mol
Type
reactant
Smiles
C(OC)(OC)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated reactor
CUSTOM
Type
CUSTOM
Details
was removed by distillation over a distillation column
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
DISTILLATION
Type
DISTILLATION
Details
the reaction mixture was refined by distillation

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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